molecular formula C16H22N6O3 B6438665 2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine CAS No. 2549055-60-7

2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine

Cat. No.: B6438665
CAS No.: 2549055-60-7
M. Wt: 346.38 g/mol
InChI Key: SLULUUSTWRDGIC-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine is a triazine derivative with a complex substituent at the 6-position of the heterocyclic core. The triazine ring is substituted with two methoxy groups (at positions 2 and 4) and a piperidinyl moiety at position 6, which is further functionalized with a (5-methylpyrimidin-2-yl)oxy methyl group.

Properties

IUPAC Name

2,4-dimethoxy-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-11-7-17-14(18-8-11)25-10-12-5-4-6-22(9-12)13-19-15(23-2)21-16(20-13)24-3/h7-8,12H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLULUUSTWRDGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions::
  • The synthesis of this compound typically involves a multi-step process starting with the formation of the triazine ring through cyclization reactions. The introduction of the dimethoxy groups at positions 2 and 4 is achieved through methylation reactions using methanol and a suitable base such as sodium hydride. The piperidin-1-yl moiety is introduced via nucleophilic substitution reactions, where the nucleophile attacks the electrophilic triazine ring. Industrial production methods:

  • In an industrial setting, the synthesis of 2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine involves optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, precise pH levels, and the use of high-efficiency catalysts to facilitate the reaction processes.

Chemical Reactions Analysis

Types of reactions it undergoes::
  • Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: Reduction reactions typically target the triazine ring or the piperidine moiety, leading to the formation of amines or other reduced derivatives.

  • Substitution: The triazine ring is susceptible to nucleophilic substitution, where nucleophiles can replace one of the methoxy groups or other substituents on the ring. Common reagents and conditions used in these reactions:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Nucleophiles such as amines, thiols, or alcohols in substitution reactions. Major products formed from these reactions:

  • Oxidized derivatives such as 2,4-diformyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine.

  • Reduced products like 2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-aminotriazine.

  • Substituted compounds depending on the nucleophile used.

Scientific Research Applications

In Chemistry::
  • The compound is used as a building block in the synthesis of more complex molecules. Its versatile functional groups allow for various chemical modifications and applications in organic synthesis. In Biology:

  • It serves as a probe in biochemical studies due to its interaction with specific enzymes and receptors. Researchers study its effects on biological pathways and cellular processes. In Medicine:

  • The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of certain biological targets implicated in diseases like cancer and infectious diseases. In Industry:

  • Its stability and reactivity make it suitable for use in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

Mechanism by which the compound exerts its effects::
  • The compound acts by interacting with specific molecular targets, such as enzymes or receptors, altering their activity or function. Molecular targets and pathways involved:

  • It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor pathways by acting as an agonist or antagonist, influencing downstream signaling events.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazine Derivatives

Compound Name 6-Position Substituent Molecular Weight (g/mol) Key Properties/Applications
2,4-Dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine Piperidinyl-(5-methylpyrimidin-2-yl)oxy methyl ~434.45* Potential kinase inhibition, agrochemicals
2,4-Dimethoxy-6-(p-tolyl)-1,3,5-triazine Para-methylphenyl (p-tolyl) ~259.28 Intermediate in cross-coupling reactions
2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine Pyrenyl ~419.45 Fluorescent brightener (C.I. 508200)
1-{2,4-Dimethoxy-6-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethan-1-one Glycosylated phenyl ~652.56 Metabolite with hydrophilic character

*Calculated based on atomic composition.

Detailed Analysis

Electronic and Steric Effects

  • Target Compound : The piperidinyl-pyrimidinyl substituent introduces both steric bulk and hydrogen-bonding capacity. The pyrimidine ring’s nitrogen atoms may engage in π-π stacking or polar interactions, enhancing binding to biological targets (e.g., enzymes or receptors) .
  • 2,4-Dimethoxy-6-(p-tolyl)-1,3,5-triazine : The p-tolyl group is electron-donating, increasing electron density on the triazine ring. NMR data (¹H and ¹³C) in indicate a deshielded aromatic proton environment, consistent with conjugation between the triazine and aryl groups .
  • Pyrenyl Derivative : The pyrene group’s extended π-system contributes to fluorescence, making this compound suitable as a brightening agent in polymers or textiles .

Solubility and Pharmacokinetics

  • The target compound ’s piperidinyl-pyrimidinyl substituent likely enhances water solubility compared to purely aromatic analogs (e.g., p-tolyl or pyrenyl derivatives) due to the tertiary amine in piperidine and pyrimidine’s polarity.
  • In contrast, the glycosylated metabolite in exhibits high hydrophilicity, attributed to its sugar moieties, suggesting rapid renal clearance if used pharmacologically .

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